methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate
Description
Methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate (CAS: 20721-48-6; IUPAC name) is a carbamodithioate derivative with the molecular formula C₆H₁₂N₂S₄ and a molecular weight of 240.43 g/mol . Structurally, it features a central ethylenediamine backbone substituted with methylthio and methylcarbamodithioate groups. This compound is part of the ethylene bisdithiocarbamate (EBDC) family, a class of non-systemic fungicides widely used in agriculture . Unlike metal-complexed EBDCs (e.g., mancozeb, zineb), this compound lacks coordinated metal ions, which may influence its environmental persistence and toxicity profile .
Properties
IUPAC Name |
methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S4/c1-11-5(9)7-3-4-8-6(10)12-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUUDIJBRGBBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NCCNC(=S)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Dimethyl N,N’-(ethylene)bisdithiocarbamate primarily targets metal-dependant and sulfhydryl enzyme systems in fungi, bacteria, plants, and insects, as well as mammals. These enzyme systems play crucial roles in various biological processes, including metabolic reactions and signal transduction.
Mode of Action
The compound interacts with its targets by exploiting its strong metal binding capacity . It acts as an enzyme inhibitor, inhibiting catalytic and regulatory thiol groups of cytoplasm constituents. This inhibition is achieved by organic electrophiles (isocyanates, carbonyl disulfide, and isothiocyanates) generated by the metabolism of the parent molecules or by the coordinated metal ions.
Biochemical Pathways
The affected biochemical pathways primarily involve the disruption of metal-dependant and sulfhydryl enzyme systems . The inhibition of these enzymes can lead to a cascade of effects, disrupting various downstream biochemical pathways. The specific pathways affected can vary depending on the organism and the specific enzymes inhibited.
Pharmacokinetics
The pharmacokinetics of dimethyl N,N’-(ethylene)bisdithiocarbamate involves several stages, including absorption, biotransformation, and excretion. The compound is absorbed and then biotransformed, during which it generates organic electrophiles. These electrophiles are then involved in the inhibition of the target enzymes. The metabolites of the compound are then excreted.
Result of Action
The result of the compound’s action at the molecular and cellular level is the inhibition of key enzymes , leading to disruption of normal cellular functions. This can result in the death of the organism, such as fungi or bacteria, making the compound effective as a pesticide.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of dimethyl N,N’-(ethylene)bisdithiocarbamate. For instance, the compound’s degradation in air, water, and soil is relatively rapid due to photolysis and/or hydrolysis. Therefore, environmental conditions such as light exposure and pH can affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
Dimethyl N,N’-(ethylene)bisdithiocarbamate interacts with various enzymes, proteins, and other biomolecules. The mechanism of action exploits its strong metal binding capacity (with Cu (II), Fe (II), Fe (III), Co (II), Mn (II), Ni (II) and Pb (II)) acting as enzyme inhibitors. Indeed, it inhibits catalytic and regulatory thiol groups of cytoplasm constituents by organic electrophiles (isocyanates, carbonyl disulfide and isothiocyanates) generated by the metabolism of the parent molecules or by the coordinated metal ions (Zn (II) and Mn (II)).
Cellular Effects
It is known that it has a broad spectrum of activity against various plant pathogens, including fungi, bacteria, plants, and insects
Molecular Mechanism
The molecular mechanism of Dimethyl N,N’-(ethylene)bisdithiocarbamate involves its strong metal binding capacity, acting as an enzyme inhibitor. It inhibits catalytic and regulatory thiol groups of cytoplasm constituents by organic electrophiles generated by the metabolism of the parent molecules or by the coordinated metal ions.
Temporal Effects in Laboratory Settings
Current studies suggest that the environmental degradation in air, water, and soil is relatively rapid due to photolysis and/or hydrolysis.
Metabolic Pathways
It is known that it has a strong metal binding capacity, which suggests that it may interact with metal-dependent enzymes.
Biological Activity
Methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate is a compound belonging to the class of dithiocarbamates, which are known for their diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and toxicity profiles based on available research findings.
Overview of Dithiocarbamates
Dithiocarbamates are characterized by their ability to form complexes with metals and exhibit various pharmacological properties. These compounds have been studied for their anticancer, antimicrobial, and neuroprotective activities. The compound in focus, this compound, shares many of these properties due to its structural features.
Dithiocarbamates exert their biological effects through several mechanisms:
- Antioxidant Activity : Dithiocarbamates can scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases.
- Enzyme Inhibition : They inhibit specific enzymes such as carbonic anhydrase, which is crucial in the treatment of tuberculosis and other conditions .
- Induction of Apoptosis : Certain dithiocarbamate derivatives have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting proteasome activity .
1. Cancer Treatment
Studies indicate that dithiocarbamate compounds can inhibit cancer cell growth through various pathways. For instance, pyrrolidine dithiocarbamate has been evaluated for its efficacy against breast and prostate cancer, showing significant apoptosis induction compared to traditional chemotherapeutics like cisplatin .
2. Antimicrobial Properties
Dithiocarbamates have demonstrated activity against a range of pathogens. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
3. Neuroprotection
Research has highlighted the potential of dithiocarbamate derivatives in treating neurodegenerative diseases such as Alzheimer's. Compounds that inhibit acetylcholinesterase (AChE) have shown promise in reversing cognitive dysfunction .
Toxicity Profiles
Despite their therapeutic potential, dithiocarbamates can exhibit toxicity at high doses. The following table summarizes key findings on the toxicity of this compound and related compounds:
Case Studies
- Cancer Treatment : A study evaluated the efficacy of a dithiocarbamate complex in inducing apoptosis in prostate cancer cells. Results showed a dose-dependent increase in cell death, implicating mitochondrial pathways as critical targets.
- Tuberculosis Treatment : Research demonstrated that certain dithiocarbamate derivatives effectively inhibited carbonic anhydrase isoforms relevant to Mycobacterium tuberculosis, providing a basis for developing new antitubercular agents.
Comparison with Similar Compounds
Table 1: Structural Comparison of Carbamodithioate Derivatives
Key Observations :
Key Findings :
- Toxicity: The target compound shares Metiram’s non-cholinesterase inhibition but avoids heavy metal-associated risks.
- Environmental Impact : Metal-free carbamodithioates degrade faster than metal-complexed EBDCs , reducing soil accumulation.
- Biological Activity : Benzo[d]thiazole derivatives show broader antimicrobial activity due to aromatic heterocycles, whereas the target compound is more specific to fungi.
Q & A
Basic: What experimental methodologies are recommended for synthesizing methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate with high purity?
Methodological Answer:
A two-step approach is typically employed:
Precursor Synthesis : React thiourea derivatives with methylamine or methyl isothiocyanate under controlled pH (pH 8–10) in ethanol/water solvent systems. Monitor reaction progress via TLC or HPLC.
Thiocarbamoylation : Introduce methylsulfanyl groups using CS₂ or methyl disulfide under inert atmosphere (N₂/Ar) at 40–60°C for 6–12 hours. Purify via recrystallization (e.g., using acetonitrile) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
Key Quality Control : Validate purity via elemental analysis (C, H, N, S) and FT-IR to confirm functional groups (e.g., C=S stretch at 1050–1250 cm⁻¹) .
Basic: How can spectroscopic techniques resolve structural ambiguities in this compound?
Methodological Answer:
Combine complementary methods:
- FT-IR : Identify thiocarbamate (C=S) and thioether (C-S-C) bonds. Compare experimental peaks with computational spectra (DFT/B3LYP) to validate assignments .
- NMR : Use ¹H/¹³C DEPT and HSQC to distinguish overlapping signals (e.g., methylene vs. methyl groups). For sulfur-containing moieties, 2D NOESY can clarify spatial proximity .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to rule out byproducts (e.g., disulfide formation) .
Advanced: How can computational methods optimize reaction pathways for this compound’s derivatives?
Methodological Answer:
Adopt ICReDD’s integrated framework:
Quantum Chemical Calculations : Use Gaussian or ORCA for reaction path searches (e.g., transition state analysis for thiocarbamate formation).
Machine Learning (ML) : Train models on existing kinetic data (e.g., Arrhenius parameters) to predict optimal conditions (temperature, solvent polarity).
Feedback Loop : Validate computational predictions with small-scale experiments (mg-scale), then refine models using experimental yields .
Example : ML-guided optimization reduced trial iterations by 70% in analogous dithiocarbamate syntheses .
Advanced: How should researchers address contradictory data in stability studies of this compound?
Methodological Answer:
Systematically evaluate variables using a Design of Experiments (DoE) approach:
- Factors : pH, temperature, light exposure.
- Response Variables : Degradation rate (HPLC), byproduct formation (LC-MS).
- Statistical Analysis : Apply ANOVA to identify significant factors. For instance, if thermal stability conflicts arise, use accelerated aging studies (40–80°C) with Arrhenius modeling to extrapolate shelf-life .
Case Study : Discrepancies in hydrolytic stability were resolved by isolating humidity-controlled environments (<5% RH) during testing .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use (due to potential H₂S release during decomposition).
- Storage : Inert atmosphere (argon) at –20°C to prevent oxidation.
- Emergency Procedures : Neutralize spills with 10% NaHCO₃ solution. Pre-screen toxicity via Ames test or in vitro cytotoxicity assays .
Advanced: How can reactor design improve scalability of its synthesis?
Methodological Answer:
Implement microreactor systems for continuous flow synthesis:
- Benefits : Enhanced heat/mass transfer, precise control of exothermic reactions (critical for thiocarbamate formation).
- Parameters : Optimize residence time (5–15 min) and flow rates (0.1–1 mL/min) using computational fluid dynamics (CFD) simulations.
- Case Study : Microreactors achieved 92% yield in a related dithiocarbamate synthesis vs. 78% in batch reactors .
Advanced: What strategies validate the compound’s role in catalytic applications?
Methodological Answer:
- Kinetic Studies : Use stopped-flow UV-Vis to measure catalytic turnover (e.g., in thiol-disulfide exchange reactions).
- XAS (X-ray Absorption Spectroscopy) : Probe sulfur-metal interactions (e.g., with Cu²⁺ or Fe³⁺) to confirm coordination modes.
- In Situ Raman : Monitor intermediate species during catalysis (e.g., metal-sulfur stretching bands at 250–350 cm⁻¹) .
Basic: How to troubleshoot low yields in the final purification step?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for recrystallization.
- pH Adjustment : Acidify to pH 3–4 (HCl) to precipitate impurities while retaining the target compound in solution.
- Chromatography : Use reverse-phase C18 columns with methanol/water gradients (10–90%) for challenging separations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
